(E/Z)-3-O-Methyl Entacapone
CAS No.:
Cat. No.: VC14077114
Molecular Formula: C15H17N3O5
Molecular Weight: 319.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N3O5 |
|---|---|
| Molecular Weight | 319.31 g/mol |
| IUPAC Name | 2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3 |
| Standard InChI Key | MAZRYCCTAIVEQP-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N |
Introduction
Structural and Chemical Properties
The methoxy group at the 3-position enhances lipophilicity (LogP ≈ 2.61) compared to Entacapone (LogP ≈ 1.38), potentially altering pharmacokinetics and metabolic stability .
Synthesis and Manufacturing
The synthesis of (E/Z)-3-O-Methyl Entacapone involves a Knoevenagel condensation reaction between 3-methoxy-4-hydroxy-5-nitrobenzaldehyde and N,N-diethylcyanoacetamide (CAS 26391-06-0) under basic catalysis (e.g., piperidine acetate) . Key steps include:
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Condensation: Formation of the acrylamide backbone via nucleophilic addition.
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Isomerization: Equilibrium between E and Z isomers under thermal or acidic conditions.
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Purification: Recrystallization from dimethylformamide/water mixtures to achieve >95% purity .
Industrial Optimization:
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Reagents: N,N-Diethylcyanoacetamide (boiling point: 254.1°C) and 3-methoxy-4-hydroxy-5-nitrobenzaldehyde.
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Yield: ~73% in non-industrial settings; higher yields achievable via optimized catalysts .
Metabolic Pathways and Stability
Metabolic studies on Entacapone reveal:
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Isomerization: Reversible conversion between E and Z forms under physiological conditions .
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Glucuronidation: Direct conjugation of the parent compound and cis-isomer to form inactive metabolites .
For (E/Z)-3-O-Methyl Entacapone, the methoxy group may slow oxidative metabolism compared to Entacapone, potentially increasing systemic exposure.
Applications and Impurities
As an Intermediate
Used in the synthesis of Entacapone (CAS 130929-57-6) to introduce the methoxy group, which is later removed via demethylation .
| Related Compounds | Structure | Role |
|---|---|---|
| Entacapone | 3,4-Dihydroxy-5-nitrophenyl derivative | Active COMT inhibitor |
| Tolcapone | Thiophene analog | Hepatotoxic COMT inhibitor |
| Carbidopa | DOPA decarboxylase inhibitor | Co-administered with levodopa |
| (Z)-Entacapone (cis) | Isomeric form of Entacapone | Metabolic byproduct |
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